C16-PAF
Description
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225377 | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-68-7 | |
| Record name | Platelet-activating factor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platelet Activating Factor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATELET-ACTIVATING FACTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Platelet-activating factor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Remodeling Pathway
The remodeling pathway is the predominant route for PAF synthesis during inflammatory responses. It begins with phosphatidylcholine, a structural phospholipid containing a long-chain fatty acyl group at the sn-2 position. The enzyme phospholipase A2 (PLA2) hydrolyzes this fatty acyl group, yielding lyso-phosphatidylcholine. Subsequently, acetyl-CoA:lyso-PAF acetyltransferase (AT) catalyzes the transfer of an acetyl group from acetyl-CoA to the sn-2 position of lyso-phosphatidylcholine, forming PAF. This pathway is highly responsive to cellular activation, enabling rapid PAF production during inflammation.
De Novo Synthesis Pathway
The de novo pathway synthesizes PAF constitutively, independent of inflammatory stimuli. It initiates with the alkylation of dihydroxyacetone phosphate (DHAP) to form 1-alkyl-DHAP, which is reduced to 1-alkyl-sn-glycero-3-phosphate. Sequential enzymatic modifications—including acylation, dephosphorylation, and choline transfer—yield alkyl-acyl-glycerophosphocholine. Finally, PLA2 cleavage and acetylation produce PAF. Unlike the remodeling pathway, this route generates PAF in smaller quantities, contributing to basal signaling rather than acute responses.
Table 1: Comparison of Biosynthetic Pathways for PAF
| Pathway | Substrate | Key Enzymes | Primary Function |
|---|---|---|---|
| Remodeling | Phosphatidylcholine | PLA2, AT | Rapid PAF production during inflammation |
| De Novo | Dihydroxyacetone phosphate | Alkyl-DHAP synthase, AT | Constitutive PAF synthesis |
Chemical Synthesis Approaches
Chemical synthesis of PAF enables large-scale production and structural modifications for research and therapeutic applications. Two prominent methods are discussed below.
Acetylation of Lysophosphatidylcholine
Acyl-PAF, a less potent analogue of alkyl-PAF, is synthesized via acetylation of lysophosphatidylcholine (lyso-PC). Lyso-PC, derived from egg yolk or synthetic sources, is treated with acetic anhydride in the presence of dry benzene. The reaction proceeds at 37°C overnight, followed by lipid extraction using the Bligh and Dyer method. This yields 1-acyl-2-acetyl-sn-glycero-3-phosphocholine (acyl-PAF), which can be purified via silica gel chromatography. While acyl-PAF exhibits lower receptor affinity than alkyl-PAF, it serves as a competitive inhibitor in physiological settings.
Alkyl Analog Synthesis via Diazohydroxyacetone
A novel approach involves the decomposition of 1-O-hexadecyl-3-diazohydroxyacetone with phosphocholine to synthesize 1-O-hexadecyl-dihydroxyacetone-3-phosphocholine. Reduction with NaBH4 produces 1-O-alkyl-sn-glycero-3-phosphocholine, which is acetylated to yield PAF. This method, optimized for reaction medium and temperature, achieves high purity and biological activity, as confirmed by serotonin release assays in platelets.
Table 2: Chemical Synthesis Methods for PAF
| Method | Starting Material | Reagents/Conditions | Yield/Purity |
|---|---|---|---|
| Acetylation | Lysophosphatidylcholine | Acetic anhydride, benzene | 70–80% (HPLC-confirmed) |
| Diazohydroxyacetone | Diazohydroxyacetone | Phosphocholine, NaBH4 | >90% (NMR-verified) |
Enzymatic and Semi-Synthetic Methods
Enzymatic synthesis leverages recombinant acetyltransferases and hydrolases to produce PAF with stereochemical precision. For example, plasma PAF acetylhydrolase (PAF-AH) can hydrolyze PAF-like lipids, enabling the generation of specific analogues. Semi-synthetic approaches combine chemical synthesis with enzymatic modification, such as the use of phospholipase D to transfer choline groups to alkyl-acyl-glycerol backbones. These methods are particularly valuable for producing isotopically labeled PAF for metabolic studies.
Purification and Characterization Techniques
Purification of synthetic PAF involves silica gel chromatography, reverse-phase HPLC, and solvent partitioning. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Biological activity is assessed via platelet aggregation assays, where PAF-induced serotonin release serves as a functional readout.
Challenges and Optimization in Synthesis
Key challenges in PAF synthesis include:
- Stereochemical Control : Ensuring correct sn-1 and sn-2 configurations is critical for receptor binding.
- Stability : PAF degrades rapidly in aqueous environments, necessitating storage in organic solvents at –20°C.
- Scalability : Chemical methods requiring anhydrous conditions (e.g., benzene) pose safety concerns for industrial-scale production.
Optimization strategies include using solid-phase synthesis for stereochemical purity and microfluidic reactors to enhance reaction efficiency.
Applications of Synthesized Platelet Activating Factor
Synthetic PAF is indispensable for:
Chemical Reactions Analysis
Types of Reactions: Platelet Activating Factor undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipases A2, leading to the formation of lysoPAF.
Oxidation: Involves reactive oxygen species such as superoxide anion, hydroxyl radicals, and hydrogen peroxide.
Acetylation: Catalyzed by lysoPAF acetyltransferase to form Platelet Activating Factor from lysoPAF.
Major Products:
LysoPAF: Formed from the hydrolysis of Platelet Activating Factor.
Reactive Oxygen Species: Produced during oxidation reactions.
Scientific Research Applications
Inflammation and Immune Response
PAF has been extensively studied for its role in modulating inflammatory responses. It enhances chemotaxis and activation of neutrophils, which are critical for host defense against pathogens.
- Case Study : A study demonstrated that PAF significantly increased neutrophil chemotactic activity by 15.8-fold after stimulation, highlighting its role in acute inflammatory responses .
| Parameter | Control | PAF Stimulation |
|---|---|---|
| Neutrophil Chemotaxis | 1 | 15.8 |
| CD11b Upregulation | Baseline | +63.3% |
| CD62L Shedding | Baseline | -87% |
Cancer Research
Recent findings suggest that PAF may play a dual role in cancer biology, promoting both tumor growth and suppressing immune responses.
- Case Study : Research indicates that PAF can enhance tumor cell proliferation while simultaneously modulating immune evasion mechanisms. In mouse models, topical application of a PAF-R agonist suppressed chronic inflammation associated with skin cancer .
| Cancer Type | Effect of PAF |
|---|---|
| Skin Cancer | Promotes growth; reduces inflammation |
| Breast Cancer | Enhances metastatic potential |
Cardiovascular Applications
PAF is recognized as a significant player in cardiovascular diseases due to its pro-inflammatory properties.
- Case Study : Elevated levels of PAF have been correlated with acute coronary syndromes, suggesting its potential as a biomarker for cardiovascular events .
| Condition | PAF Levels |
|---|---|
| Acute Coronary Syndrome | Elevated |
| Stable Angina | Normal to Low |
Neurological Implications
In the nervous system, PAF has been implicated in neuroinflammatory processes and neurodegenerative diseases.
- Case Study : Studies have shown that PAF contributes to the pathophysiology of conditions like Alzheimer's disease by promoting neuroinflammation .
Mechanistic Insights
The mechanisms through which PAF exerts its effects involve complex signaling pathways that include:
- Activation of phospholipase A2
- Increased intracellular calcium levels
- Enhanced production of reactive oxygen species (ROS)
These pathways lead to various cellular responses such as cytokine release, leukocyte adhesion, and vascular permeability.
Mechanism of Action
Platelet Activating Factor exerts its effects by binding to the Platelet Activating Factor receptor, a G-protein coupled receptor present on various cell types . This binding activates multiple signal transduction pathways, including phospholipases C, D, A2, mitogen-activated protein kinases, and the phosphatidylinositol-calcium second messenger system . The activation of these pathways leads to intracellular calcium mobilization, activation of mitogen-activated protein kinases, and inhibition of cyclic AMP formation . Platelet Activating Factor also induces the release of arachidonic acid metabolites, contributing to its pro-inflammatory effects .
Comparison with Similar Compounds
Lyso-PAF
Arachidonic Acid Derivatives (e.g., TXA₂, PGE₂)
- Mechanism : Cyclooxygenase-derived mediators promoting vasoconstriction and inflammation.
- PAF’s potency in platelet activation ($10^{-10}$ M) exceeds that of arachidonate derivatives ($10^{-7}$–$10^{-6}$ M) .
PAF-Like Oxidized Phospholipids
- Source : Generated during LDL oxidation or tissue damage.
- Example : 1-palmitoyl-2-glutaroyl-sn-glycerol (PGPC).
- Activity : Bind PAFR but with 100–1000-fold lower affinity; contribute to chronic inflammation in atherosclerosis .
Enzymatic and Receptor-Level Differences
PAF-Acetylhydrolase (PAF-AH) Sensitivity
Receptor Subtypes
- PAFR Antagonists : WEB2170 and CV3988 inhibit PAF-induced platelet aggregation but show variable efficacy against PAF-like oxidized phospholipids, suggesting receptor subtype diversity .
- Intracellular vs. Extracellular PAF : Intracellular PAF may activate unique signaling pathways (e.g., Ca²⁺ influx) distinct from extracellular PAF .
Research Findings and Clinical Implications
Biological Activity
Platelet Activating Factor (PAF), also known as acetyl-glyceryl-ether-phosphorylcholine, is a potent phospholipid mediator with significant roles in various biological processes. Its actions are primarily associated with inflammation, platelet aggregation, and leukocyte function. This article delves into the biological activity of PAF, highlighting its mechanisms, effects on different cell types, and implications in pathophysiological conditions.
Structural Characteristics
PAF is characterized by its unique structural features:
- Ether linkage at the sn-1 position
- Acetate group at the sn-2 position
These structural components are crucial for its biological activity. Hydrolysis of the acetyl group by PAF acetylhydrolase renders PAF inactive, indicating the importance of its intact structure for function .
PAF exerts its effects through several mechanisms:
- Platelet Activation : PAF induces platelet aggregation and degranulation at extremely low concentrations (as low as ). This activation is reversible or irreversible depending on the concentration used .
- Inflammatory Response : PAF is a key player in the inflammatory response, promoting chemotaxis of leukocytes and enhancing vascular permeability. It activates polymorphonuclear leukocytes (PMNs) and macrophages, leading to increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-1β .
- Cytokine Modulation : In vivo studies have demonstrated that PAF administration can alter cytokine profiles during inflammatory challenges. For instance, it has been shown to reduce levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines like IL-10 in models of endotoxic shock .
Biological Effects
The biological effects of PAF are extensive and include:
- Vascular Effects : PAF increases vascular permeability and promotes hypotension during septic shock by enhancing nitric oxide production from endothelial cells .
- Neutrophil Recruitment : It stimulates neutrophil recruitment through upregulation of adhesion molecules on endothelial cells, facilitating their migration to sites of inflammation .
- Organ Protection : Interestingly, PAF has protective roles against organ injury in certain contexts, such as LPS-induced endotoxic shock, where it mitigates organ damage and improves survival rates in experimental models .
Case Studies and Research Findings
Several studies highlight the diverse roles of PAF in health and disease:
Q & A
Q. What experimental models are commonly used to study PAF's role in inflammatory diseases, and how are they optimized?
Answer: Preclinical models include hyperoxia-induced neonatal lung injury (mimicking bronchopulmonary dysplasia) , cerebral ischemia-reperfusion in rodents , and in vitro endothelial barrier disruption assays. Optimization involves controlling variables like oxygen exposure duration (e.g., 85–95% O₂ for 14 days in mice ) or ischemia time (e.g., 30–60 minutes in middle cerebral artery occlusion ). Validation includes histopathology, cytokine profiling, and PAF receptor antagonist efficacy testing.
Q. What methodologies are recommended for quantifying PAF levels in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high specificity for PAF isoforms (e.g., C16:0 and C18:0 PAF). ELISA kits targeting PAF metabolites (e.g., lyso-PAF) or correlating biomarkers (e.g., P-selectin ) are also used. Critical controls include spiking samples with synthetic PAF to assess recovery rates and measuring PAF acetylhydrolase (PAF-AH) activity to account for enzymatic degradation .
Q. How do researchers distinguish PAF-mediated signaling from other phospholipid mediators in cellular assays?
Answer: Pharmacological inhibition using selective PAF receptor antagonists (e.g., WEB 2086 or CV-3988) is paired with genetic knockdown of PAF receptors (PAFR). Concurrent measurement of secondary messengers (e.g., intracellular Ca²⁺ flux via Fura-2 imaging) and comparison with eicosanoid pathways (e.g., thromboxane A₂) help isolate PAF-specific effects .
Advanced Research Questions
Q. How can contradictory findings on PAF's role in cancer metastasis be resolved?
Answer: Discrepancies (e.g., pro-metastatic vs. anti-angiogenic effects) arise from tumor type-specific PAF receptor expression and microenvironmental factors. Strategies include:
- Meta-analysis of survival data stratified by thrombocytosis status and PAF-AH activity .
- Co-culture systems integrating platelets, cancer cells, and endothelial cells to model metastasis, with PAF receptor blockade .
- Single-cell RNA sequencing to map PAFR expression in circulating tumor cell clusters.
Q. What molecular mechanisms link PAF to neuronal migration disorders, and how are they experimentally validated?
Answer: PAF-AH isoforms (e.g., αLis1/β/γ heterotrimers) regulate neuronal migration via hydrolysis of PAF, which modulates cytoskeletal dynamics. Validation methods include:
Q. How can researchers address the dual role of PAF-AH in attenuating inflammation versus promoting atherosclerosis?
Answer: The enzyme's hydrolysis of oxidized phospholipids in LDL particles contributes to plaque instability. Methodological approaches include:
Q. What strategies are used to dissect PAF receptor heterogeneity and tissue-specific signaling pathways?
Answer: Techniques include:
- Chimeric receptor constructs swapping intracellular domains of PAFR with other GPCRs to identify signaling motifs .
- Bioluminescence resonance energy transfer (BRET) to map PAFR interactions with Gαq vs. Gαi proteins in HEK293T cells .
- Spatial transcriptomics of PAFR expression in vascular vs. immune cells in human atherosclerotic lesions .
Methodological Considerations
Q. How are clinical correlations between PAF levels and disease severity statistically validated?
Answer: Cohort studies use:
Q. What in vitro systems best model PAF's disruption of the blood-brain barrier (BBB)?
Answer: Primary human brain microvascular endothelial cells (HBMECs) are cultured in transwells under hypoxic conditions (1% O₂). Permeability is quantified via FITC-dextran leakage, with PAF treatment (10–100 nM) and TEER measurements. Validation includes immunofluorescence for tight junction proteins (e.g., claudin-5) .
Q. How do researchers validate PAF's autocrine/paracrine effects in immune cells?
Answer: Autocrine signaling is tested using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
